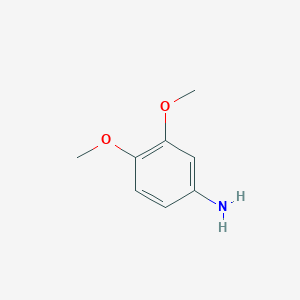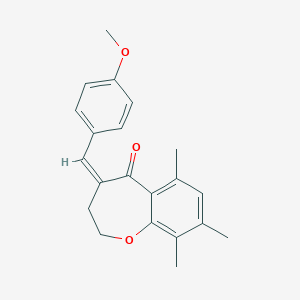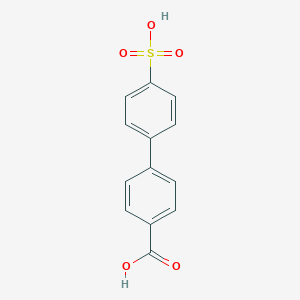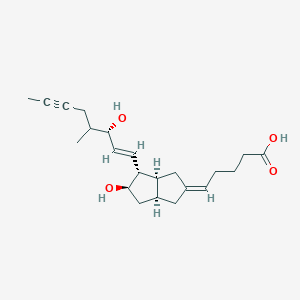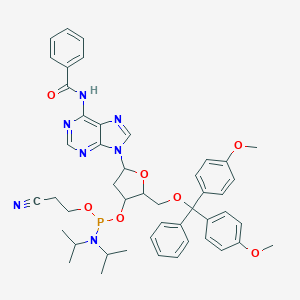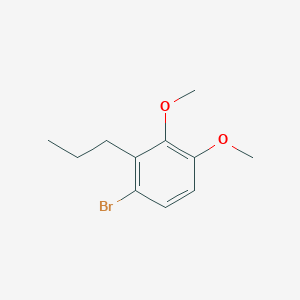
1-Bromo-3,4-dimethoxy-2-propylbenzene
Übersicht
Beschreibung
1-Bromo-3,4-dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H15BrO2 . It is an intermediate formed in the synthesis of 2,3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid .
Synthesis Analysis
The synthesis of 1-Bromo-3,4-dimethoxy-2-propylbenzene can be achieved through a series of reactions starting from the commercially available 3,4,5-trimethoxytoluene . The process involves bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis
The molecular structure of 1-Bromo-3,4-dimethoxy-2-propylbenzene consists of a benzene ring substituted with bromo, dimethoxy, and propyl groups .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
Derivatives of 3,4-dimethoxy-β-nitrostyrene, which can be synthesized from compounds like 1-Bromo-3,4-dimethoxy-2-propylbenzene, have shown potential in antimicrobial studies. These derivatives have been investigated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key player in signaling pathways that regulate various microorganism cell functions . This compound’s role in the development of new antimicrobial agents is significant due to its potential antifungal activity and interaction with active residues of PTP1B.
Alzheimer’s Disease Research
In the field of neurodegenerative diseases, structural analogs of donepezil, a drug used to treat Alzheimer’s disease, are synthesized using precursors that may include 1-Bromo-3,4-dimethoxy-2-propylbenzene . The compound’s derivatives could play a role in the synthesis of selective acetylcholinesterase inhibitors, contributing to the development of therapeutic agents for Alzheimer’s and other neurodegenerative disorders.
Synthesis of β-Nitrostyrene Derivatives
The compound is used in the synthesis of β-nitrostyrene derivatives through nitroaldol reactions. These derivatives are important for their antimicrobial properties and potential use as PTP1B inhibitors, which have implications in treating metabolic diseases such as type 2 diabetes .
Wirkmechanismus
Target of Action
The primary targets of 1-Bromo-3,4-dimethoxy-2-propylbenzene are the aromatic rings in organic compounds . The compound interacts with these aromatic rings through a process known as electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form 1-Bromo-3,4-dimethoxy-2-propylbenzene .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polysubstituted benzenes . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new compounds .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWSLXLUUVFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dimethoxy-2-propylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
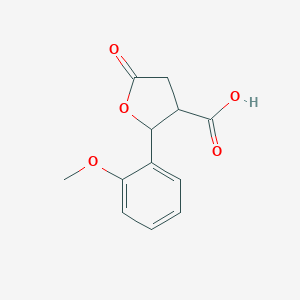
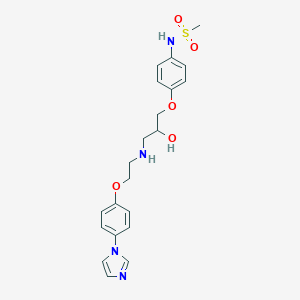
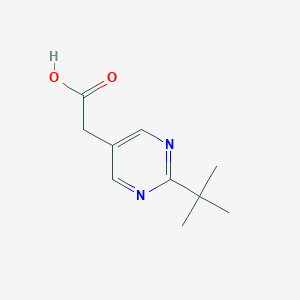

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

